molecular formula C22H23FN2O3 B2918698 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide CAS No. 921869-27-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2918698
CAS No.: 921869-27-4
M. Wt: 382.435
InChI Key: OJIXROUMIOTZAS-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core fused with a seven-membered heterocyclic ring. Key structural elements include:

  • A 3,3-dimethyl-4-oxo moiety on the oxazepine ring, enhancing conformational rigidity.
  • A 2-(4-fluorophenyl)acetamide substituent at the 8-position, contributing to electronic and steric properties via the electron-withdrawing fluorine atom and aromatic system.

However, specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-4-11-25-18-10-9-17(13-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIXROUMIOTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazepine ring system. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C22H23FN2O4

  • Molecular Weight : 398.4 g/mol

  • CAS Number : 921565-74-4

Chemical Reactions Involving the Compound

The chemical reactions of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-2-(4-fluorophenyl)acetamide can be categorized into several types based on their nature and purpose in synthetic and medicinal chemistry.

Key Reactions and Mechanisms

The following table summarizes some key reactions that might be involved in the synthesis and modification of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-2-(4-fluorophenyl)acetamide:

Reaction TypeDescriptionExample Reaction
CyclizationFormation of the oxazepine ring through nucleophilic attack and subsequent cyclization steps.Nucleophilic attack on carbonyl followed by ring closure
AlkylationIntroduction of the allyl group via nucleophilic substitution or addition reactions.Allylation of nitrogen using allyl halides
AcylationAttachment of the 4-fluorophenyl acetamide via acyl chloride or anhydride reaction.Reaction with acetic anhydride
ReductionReduction of double bonds or carbonyls if necessary to yield desired functional groups.Hydrogenation or use of reducing agents like LiAlH4

Reaction Conditions

The synthesis of this compound requires careful control over various reaction conditions:

  • Temperature : Must be optimized for each reaction step to maximize yield.

  • Solvent Choice : Polar protic or aprotic solvents may be selected based on solubility requirements.

  • Catalysts : Specific catalysts may be employed to facilitate certain reactions (e.g., palladium for coupling reactions).

Pharmacological Potential

The unique structure of this compound suggests potential interactions with biological targets such as:

  • Enzymes involved in metabolic pathways.

  • Receptors related to neurological functions.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: Due to its structural complexity, it may be explored for its pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: The compound's unique properties may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the allyl group may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Core Rigidity vs. Flexibility : The 3,3-dimethyl-4-oxo group in the target compound and sulfonamide analogs () restricts ring flexibility compared to the benzo[f]oxazepin derivative (), which lacks these substituents.

Hydrogen Bonding: The acetamide group in the target compound and can act as both hydrogen bond donors (N–H) and acceptors (C=O), whereas sulfonamides () have stronger hydrogen-bond acceptor capacity (S=O groups) but lack donor capability .

Hydrogen Bonding and Crystal Packing

The target compound’s acetamide group likely forms distinct hydrogen-bonding patterns compared to sulfonamide analogs. For example:

  • Acetamide : N–H···O=C interactions dominate, with possible C=O···H–N/C–H···O=C networks.
  • Sulfonamide : S=O···H–N and S=O···H–C interactions are prevalent, creating more polar crystal lattices .

The allyl group may introduce steric hindrance, reducing packing efficiency compared to bulkier substituents like trifluoromethoxy in .

Pharmacological Implications (Hypothetical)

While pharmacological data are unavailable, structural comparisons suggest:

  • Target Acetamide : Moderate lipophilicity (LogP ~3.5 estimated) due to the 4-fluorophenyl and allyl groups, favoring blood-brain barrier penetration.
  • Sulfonamide Analogs () : Higher solubility in polar solvents (via sulfonamide groups) but reduced CNS penetration.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 370.47 g/mol

Its structure features a benzo[b][1,4]oxazepine core, which is known for various biological activities. The presence of the allyl group and the 4-fluorophenyl moiety may contribute to its pharmacological profile.

Research indicates that compounds similar to this compound exhibit activity against several biological targets:

  • Androgen Receptor Modulation : The compound has been noted for its ability to degrade and inhibit the androgen receptor (AR), which is significant in the context of prostate cancer therapies .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy against leukemia cell lines with a GI50 value indicating potent inhibitory activity .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target IC50/EC50 Values Reference
Androgen Receptor InhibitionARSpecific values not provided
Anticancer ActivityCCRF-CEM (Leukemia cell line)GI50 = 10 nM
General CytotoxicityVarious cancer cell linesVaries by derivative

Case Studies and Research Findings

  • In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in certain lines, suggesting potential as an anticancer agent.
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that it may interact effectively with proteins involved in cancer progression and androgen signaling pathways .
  • Synthesis and Evaluation : The synthesis pathway for this compound has been explored in detail, leading to the identification of several analogs with enhanced biological activity. The modifications made during synthesis often resulted in improved potency against targeted biological pathways .

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